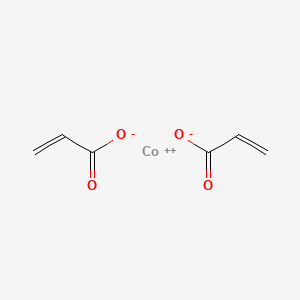
Benzenamine, N,N'-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- is a complex organic compound that belongs to the class of amines It features a unique structure with a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- typically involves the reaction of benzenamine derivatives with thiadiazolidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the thiadiazolidine ring.
Benzenamine, 2,4-dimethyl-: Another related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- lies in its thiadiazolidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57204-44-1 |
|---|---|
Formule moléculaire |
C18H20N4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,4-diethyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-3-21-17(19-15-11-7-5-8-12-15)22(4-2)23-18(21)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
JZCNRIRIAZTMLA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


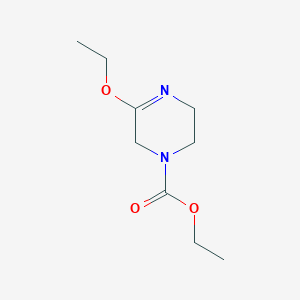
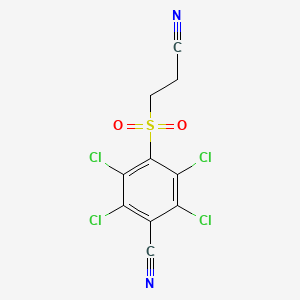
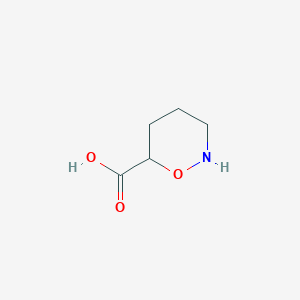
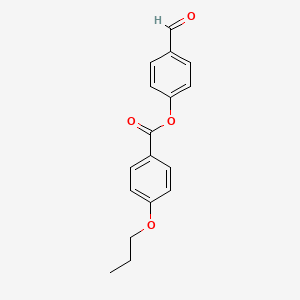

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
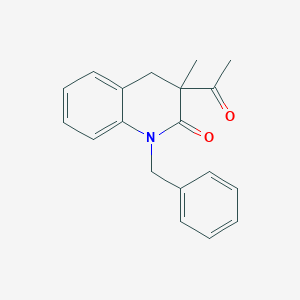
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
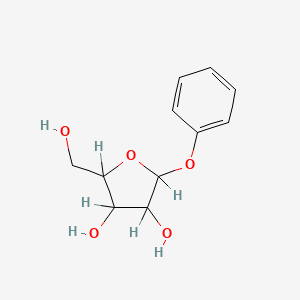
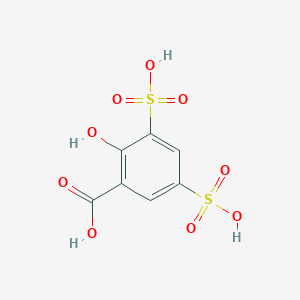
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

